![molecular formula C7H6BrClO B101544 5-Bromo-2-chloroanisole CAS No. 16817-43-9](/img/structure/B101544.png)
5-Bromo-2-chloroanisole
Overview
Description
5-Bromo-2-chloroanisole: is an organic compound with the molecular formula C7H6BrClO . It is a derivative of anisole, where the hydrogen atoms at positions 5 and 2 on the benzene ring are substituted by bromine and chlorine atoms, respectively. This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .
Mechanism of Action
Mode of Action
It’s known that the compound can be used in the synthesis of other compounds, suggesting it may interact with various targets to induce changes .
Pharmacokinetics
Its physical and chemical properties such as solubility in water , melting point , and boiling point can influence its bioavailability.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-Bromo-2-chloroanisole. For instance, its storage conditions should be dry and at room temperature . Moreover, it should be handled in a well-ventilated area to avoid breathing in its dust/fume/gas/mist/vapours/spray .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Bromo-2-chloroanisole can be synthesized through the bromination of 2-chloroanisole. The reaction involves the addition of a brominating agent, such as bromine or sodium bromide, to 2-chloroanisole under controlled conditions . The reaction typically proceeds as follows:
C7H7ClO+Br2→C7H6BrClO+HBr
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-chloroanisole undergoes various chemical reactions, including:
Substitution Reactions: The bromine or chlorine atoms can be substituted by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding phenol derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be employed.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used under mild conditions.
Major Products:
Substitution: Formation of 5-substituted-2-chloroanisole derivatives.
Oxidation: Formation of 5-bromo-2-chlorophenol.
Coupling: Formation of biaryl compounds with various substituents.
Scientific Research Applications
Synthesis and Characterization
5-Bromo-2-chloroanisole can be synthesized through several methods, including:
- Electrophilic Aromatic Substitution : This method involves the introduction of bromine and chlorine substituents onto the anisole ring.
- Diazonium Coupling : This technique allows for the formation of aryl halides from diazonium salts.
- Transition-Metal-Catalyzed Cross-Coupling Reactions : These reactions enable the formation of carbon-carbon bonds, facilitating further functionalization of the compound.
The characterization of this compound typically involves techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy to confirm the structure and purity of the synthesized compound .
Applications in Organic Chemistry
This compound serves as a versatile building block in organic synthesis. Its halogen substituents allow for further functionalization through various coupling reactions, leading to the development of novel molecules. Some specific applications include:
- Synthesis of Bioactive Compounds : The compound can be used as a precursor for synthesizing new bioactive molecules, including potential drug candidates. Research has indicated that compounds derived from this compound may exhibit biological activity that warrants further investigation .
- Production of 4-Chloro-3-methoxy-benzonitrile : This application involves heating this compound with dimethylformamide at elevated temperatures, showcasing its utility in producing other valuable chemical intermediates .
Medicinal Chemistry Applications
Recent studies have highlighted the potential of this compound in medicinal chemistry:
Comparison with Similar Compounds
2-Bromoanisole: Similar structure but lacks the chlorine atom.
2-Chloroanisole: Similar structure but lacks the bromine atom.
5-Bromo-2-fluoroanisole: Similar structure but has a fluorine atom instead of chlorine.
Uniqueness: 5-Bromo-2-chloroanisole is unique due to the presence of both bromine and chlorine atoms on the anisole ring. This dual substitution allows for diverse reactivity and the ability to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .
Biological Activity
5-Bromo-2-chloroanisole (CAS Number: 16817-43-9) is an aromatic compound with significant biological activity due to its unique halogenated structure. This article provides a comprehensive overview of its biological properties, synthesis, applications, and related research findings.
This compound has the molecular formula and a molecular weight of 221.48 g/mol. It appears as a solid at room temperature, with a melting point of approximately 27-28 °C and a boiling point ranging from 240-245 °C . The compound is soluble in water and can be synthesized through various methods, including:
- Electrophilic Aromatic Substitution
- Diazonium Coupling
- Transition-Metal-Catalyzed Cross-Coupling Reactions
These synthetic routes allow for the introduction of diverse functional groups, enhancing its utility in organic synthesis and medicinal chemistry .
Biological Activity
The biological activity of this compound is influenced by its halogen substituents, which can modify the reactivity and interaction with biological targets. Notable areas of investigation include:
- Antimicrobial Properties : Research indicates that halogenated anisoles exhibit antimicrobial activity against various pathogens, suggesting potential applications in anti-infective therapies .
- Pharmacological Applications : The compound serves as a precursor in the synthesis of bioactive molecules, including potential drug candidates for treating conditions such as diabetes through the development of SGLT2 inhibitors .
Case Studies
- SGLT2 Inhibitors : A study focused on the synthesis of 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a key intermediate in producing SGLT2 inhibitors. The process demonstrated effective scalability and cost reduction, highlighting the compound's importance in pharmaceutical development .
- Antimicrobial Studies : Various studies have reported that compounds similar to this compound exhibit significant antibacterial and antifungal activities. For instance, derivatives have been tested against resistant strains of bacteria and fungi, showing promising results in inhibiting growth and viability .
Structure-Activity Relationship (SAR)
The presence of bromine and chlorine atoms in this compound plays a crucial role in its biological activity. The following table summarizes the structural similarities with other halogenated anisoles:
Compound Name | CAS Number | Similarity (%) | Notable Features |
---|---|---|---|
4-Bromo-2-chloroaniline | 16817-43-9 | 96 | Contains an amine group instead of an ether group. |
1-Bromo-3-chloro-2-methoxybenzene | 174913-10-1 | 91 | Different positioning of bromine and chlorine. |
4-Bromo-1-chloro-2-isopropoxybenzene | 637022-52-7 | 91 | Contains an isopropoxy substituent. |
The unique arrangement of halogens influences both reactivity and biological properties compared to these similar compounds .
Applications
This compound is utilized across various fields:
Properties
IUPAC Name |
4-bromo-1-chloro-2-methoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClO/c1-10-7-4-5(8)2-3-6(7)9/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAMVKOTWSHJOSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20377761 | |
Record name | 5-Bromo-2-chloroanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20377761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16817-43-9 | |
Record name | 5-Bromo-2-chloroanisole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16817-43-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-2-chloroanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20377761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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